An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-bromo-5-trimethylsilanyl-isoxazole
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-bromo-5-trimethylsilanyl-isoxazole
Introduction
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among these, isoxazole derivatives are of significant interest due to their wide-ranging biological activities.[1][2] This guide provides a comprehensive technical overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of a unique isoxazole derivative: 3-bromo-5-trimethylsilanyl-isoxazole.
Due to the limited availability of public experimental spectral data for this specific molecule, this guide will present and interpret theoretically predicted NMR data. This approach, grounded in the fundamental principles of NMR spectroscopy and analysis of substituent effects on closely related analogs, offers a robust framework for the characterization of 3-bromo-5-trimethylsilanyl-isoxazole.[3]
Predicted ¹H and ¹³C NMR Spectroscopic Data
The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. In 3-bromo-5-trimethylsilanyl-isoxazole, the electronegative bromine atom at the C3 position and the trimethylsilyl (TMS) group at the C5 position exert significant influence on the electron density of the isoxazole ring.
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3-bromo-5-trimethylsilanyl-isoxazole. These predictions are derived from established NMR prediction algorithms and analysis of substituent effects in analogous isoxazole systems.[4][5][6]
Table 1: Predicted ¹H NMR Chemical Shifts for 3-bromo-5-trimethylsilanyl-isoxazole
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 (isoxazole ring) | ~ 6.5 - 7.0 | Singlet (s) |
| -Si(CH₃)₃ (TMS) | ~ 0.2 - 0.4 | Singlet (s) |
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-bromo-5-trimethylsilanyl-isoxazole
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C3 (isoxazole ring) | ~ 145 - 150 |
| C4 (isoxazole ring) | ~ 105 - 110 |
| C5 (isoxazole ring) | ~ 170 - 175 |
| -Si(CH₃)₃ (TMS) | ~ -1.0 - 1.0 |
Interpretation of Predicted NMR Spectra
¹H NMR Spectrum
The proton NMR spectrum of 3-bromo-5-trimethylsilanyl-isoxazole is expected to be relatively simple, exhibiting two key singlet signals.
-
H-4 Proton: The lone proton on the isoxazole ring, H-4, is anticipated to resonate as a singlet in the aromatic region, likely between 6.5 and 7.0 ppm. The precise chemical shift is influenced by the opposing electronic effects of the attached substituents. The electron-withdrawing bromine atom at C3 will deshield H-4, shifting it downfield. Conversely, the trimethylsilyl group at C5 can have a more complex influence, but its effect on the H-4 proton is generally less pronounced than substituents at the adjacent C4 position. Studies on 3,5-disubstituted isoxazoles have shown that substituents at the 5-position have a more significant impact on the H-4 chemical shift than those at the 3-position.[4][6]
-
Trimethylsilyl (TMS) Protons: The nine equivalent protons of the trimethylsilyl group are expected to produce a sharp singlet at a significantly upfield chemical shift, typically between 0.2 and 0.4 ppm. This is a characteristic feature of TMS groups and is due to the electropositive nature of silicon, which leads to increased shielding of the methyl protons.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.
-
C3 Carbon: The C3 carbon, directly bonded to the highly electronegative bromine atom, is expected to be significantly deshielded, with a predicted chemical shift in the range of 145-150 ppm.
-
C4 Carbon: The C4 carbon, situated between the two substituted carbons, is predicted to have a chemical shift in the range of 105-110 ppm. Its chemical shift is influenced by the electronic effects of both the bromine and the trimethylsilyl substituents.
-
C5 Carbon: The C5 carbon, attached to the trimethylsilyl group, is expected to be the most downfield signal in the isoxazole ring, with a predicted chemical shift between 170 and 175 ppm.
-
TMS Carbons: The three equivalent methyl carbons of the TMS group will appear as a single peak at a very upfield chemical shift, typically between -1.0 and 1.0 ppm, due to the high shielding effect of the silicon atom.
Molecular Structure and NMR Assignments
To visually correlate the predicted NMR data with the molecular structure, the following diagram illustrates the atom numbering for 3-bromo-5-trimethylsilanyl-isoxazole.
Caption: Molecular structure of 3-bromo-5-trimethylsilanyl-isoxazole with atom numbering.
Experimental Protocols
Synthesis of 3-bromo-5-trimethylsilanyl-isoxazole
The synthesis of 3,5-disubstituted isoxazoles is commonly achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[2][7] The following is a plausible synthetic route for 3-bromo-5-trimethylsilanyl-isoxazole.
Workflow for the Synthesis of 3-bromo-5-trimethylsilanyl-isoxazole
Caption: Synthetic workflow for 3-bromo-5-trimethylsilanyl-isoxazole.
Step-by-Step Protocol:
-
Generation of Bromonitrile Oxide: In a suitable reaction vessel, dibromoformaldoxime is treated with a base (e.g., a tertiary amine like triethylamine or a carbonate base) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) to generate bromonitrile oxide in situ.[8]
-
Cycloaddition Reaction: To the solution containing the in situ generated bromonitrile oxide, ethynyltrimethylsilane is added. The reaction mixture is stirred at room temperature or gently heated to facilitate the [3+2] cycloaddition.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 3-bromo-5-trimethylsilanyl-isoxazole.
NMR Sample Preparation and Data Acquisition
A standard protocol for acquiring high-quality NMR spectra for this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 3-bromo-5-trimethylsilanyl-isoxazole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[3]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[9]
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds to ensure full relaxation of all carbon nuclei.
-
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 3-bromo-5-trimethylsilanyl-isoxazole. The interpretation of the predicted chemical shifts, based on the electronic effects of the bromine and trimethylsilyl substituents, offers a solid foundation for the structural verification of this compound. The outlined synthetic and NMR acquisition protocols provide practical guidance for researchers working with this and related isoxazole derivatives. The combination of predictive data and established experimental methodologies serves as a valuable resource for scientists and professionals in the field of chemical research and drug development.
References
- Yuzuri, T., Chandrasekaran, S., Vasquez, P. C., & Baumstark, A. L. (n.d.). 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES.
- Dondoni, A., & Taddei, M. (n.d.). Isoxazoles from nitrile oxides and acetylenes. Substituent effect on the PMR spectra of disubstituted isoxazoles. Academia.edu.
- Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 151, 723–730.
- Neuman, A., & Svete, J. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. FLORE.
- Thirunarayanan, G. (2017). Assessment of substituent effects on β-naphthyl based isoxazoles by IR and NMR spectra. World Scientific News, 81, 1-18.
- Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, A. M., & Al-Zahrani, N. A. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(11), 3326.
- Manisekar, S., Nepolraj, A., Pitchai, P., & Moonsamy, G. R. (2022). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a.
- (n.d.).
- CASPRE - 13 C NMR Predictor. (n.d.).
- Patel, K. D., & Chikhalia, K. H. (2022). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
- Spectroscopic Profile of 5-Bromo-3-methylbenzo[d]isoxazole: A Technical Guide. (n.d.). Benchchem.
- Predict 13C carbon NMR spectra. (n.d.). NMRdb.org.
- Al-Otaibi, J. S., Al-Zahrani, N. A., & Al-Wahaibi, L. H. (2018). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
- Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567.
- Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
- Sharma, V., Kumar, P., & Pathak, D. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic chemistry, 77, 434–464.
- Mykhailiuk, P. K. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(21), 14047–14054.
Sources
- 1. sciarena.com [sciarena.com]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (PDF) Isoxazoles from nitrile oxides and acetylenes. Substituent effect on the PMR spectra of disubstituted isoxazoles [academia.edu]
- 5. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. flore.unifi.it [flore.unifi.it]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
